molecular formula C11H12N2O2 B11785254 Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate

Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate

Cat. No.: B11785254
M. Wt: 204.22 g/mol
InChI Key: WZUREQSQWDWVNM-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate ( 1537813-13-0) is a chemical building block belonging to the benzimidazole class, with a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol . This methyl ester compound is characterized by the presence of a 2-methyl-benzimidazole moiety and an acetates ester functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Benzimidazole scaffolds are of significant interest in pharmaceutical research for their diverse biological activities. Specifically, derivatives similar to this compound have been extensively explored as key intermediates in the synthesis of novel antitumor agents . Research indicates that such 1H-benzo[d]imidazole derivatives can be designed to target and inhibit crucial enzymes like cyclin-dependent kinases (CDKs), which are proteins involved in regulating the cell cycle and transcription . Some synthesized 2-anilinobenzimidazole derivatives have demonstrated strong inhibition of cell proliferation in various solid cancer cell lines, including HepG2, HeLa, and MCF-7 cells, suggesting a promising approach for treating malignant tumors . Furthermore, other 1H-benzo[d]imidazole compounds have been identified as modulators of biological functions, with studies showing their interaction with human topoisomerase I (Hu Topo I) and the DNA minor groove, leading to cell cycle arrest and potential anticancer effects . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should refer to the Safety Datasheet for appropriate hazard and handling information.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-(2-methyl-3H-benzimidazol-5-yl)acetate

InChI

InChI=1S/C11H12N2O2/c1-7-12-9-4-3-8(5-10(9)13-7)6-11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

WZUREQSQWDWVNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Dimethyl sulfoxide (DMSO) or ethanol are preferred for their polar aprotic nature, facilitating cyclization at elevated temperatures (80–120°C).

  • Base : Potassium carbonate or sodium hydroxide is used to deprotonate intermediates, enhancing reaction kinetics.

  • Yield : Typical yields range from 75% to 86%, depending on purity of starting materials and reaction time.

Example Protocol (Source):

  • Dissolve o-phenylenediamine (1.08 g, 10 mmol) and methyl 2-bromoacetate (1.67 g, 10 mmol) in DMSO (30 mL).

  • Add K₂CO₃ (2.76 g, 20 mmol) and heat at 100°C for 12 hours.

  • Cool, pour into ice-water, and extract with ethyl acetate.

  • Purify via column chromatography (ethyl acetate/hexane) to obtain the product as a white solid (yield: 82%).

Esterification of 2-(2-Methyl-1H-Benzo[d]imidazol-5-yl)acetic Acid

An alternative route involves esterifying the corresponding carboxylic acid using thionyl chloride (SOCl₂) in methanol. This method is advantageous for scalability and avoids harsh cyclization conditions.

Procedure and Key Parameters

  • Acid Activation : SOCl₂ converts the carboxylic acid to an acyl chloride, which reacts with methanol to form the ester.

  • Conditions : Reaction occurs at 0–20°C over 18 hours, minimizing side reactions like imidazole ring degradation.

  • Yield : Reported yields reach 86% with high purity (>95%).

Example Protocol (Source):

  • Suspend 2-(1H-benzo[d]imidazol-2-yl)acetic acid (3.97 mmol) in methanol (30 mL).

  • Add SOCl₂ (9.65 mmol) dropwise at 0°C, then stir at room temperature for 18 hours.

  • Quench with saturated NaHCO₃, extract with dichloromethane, and evaporate to isolate the product.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and energy-efficient alternative, reducing reaction times from hours to minutes.

Advantages Over Conventional Methods

  • Time Reduction : Cyclization completes in 30–60 minutes versus 12–24 hours.

  • Yield Improvement : Enhanced molecular agitation increases yields to 85–90%.

  • Solvent Use : Ethanol or water can replace DMSO, aligning with green chemistry principles.

Example Protocol (Source):

  • Mix o-phenylenediamine (10 mmol) and methyl 2-bromoacetate (10 mmol) in ethanol (20 mL).

  • Irradiate in a microwave reactor at 150°C for 45 minutes.

  • Filter and recrystallize from ethanol to obtain the product.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Scalability
Classical Cyclization100°C, 12 h, DMSO75–82%>90%Moderate
Esterification0–20°C, 18 h, MeOH86%>95%High
Microwave-Assisted150°C, 45 min, EtOH85–90%>92%High

Critical Evaluation

  • Classical Cyclization : Cost-effective but limited by long reaction times and solvent toxicity.

  • Esterification : Ideal for large-scale production but requires pre-synthesized carboxylic acid.

  • Microwave : Environmentally friendly but necessitates specialized equipment .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or further functionalization.

Reagents/Conditions:

  • Acidic Hydrolysis: HCl (aqueous), reflux

  • Basic Hydrolysis: NaOH (aqueous), room temperature

Products:

  • 2-(2-Methyl-1H-benzo[d]imidazol-5-yl)acetic acid

Mechanistic Insight:
The reaction proceeds via nucleophilic acyl substitution, with water or hydroxide ions attacking the electrophilic carbonyl carbon.

Oxidation Reactions

The benzimidazole ring and methyl substituent can undergo oxidation, modifying electronic properties and biological activity.

Reagents/Conditions:

  • Ring Oxidation: KMnO₄ (acidic conditions), heat

  • Methyl Group Oxidation: CrO₃/H₂SO₄ (Jones reagent), room temperature

Products:

  • Benzimidazole-5-carboxylic acid derivatives (ring oxidation)

  • 2-Hydroxymethyl-benzimidazole derivatives (side-chain oxidation)

Key Data:

Oxidation TargetReagentProduct Yield (%)Reference
Benzimidazole ringKMnO₄65–72
Methyl groupCrO₃/H₂SO₄58

Substitution Reactions

The ester group participates in nucleophilic substitution, enabling the synthesis of amides, thioesters, and other derivatives.

Reagents/Conditions:

  • Amide Formation: Ammonia or primary amines, DCM, room temperature

  • Thioester Synthesis: Thiols, DCC/DMAP, 0–25°C

Products:

  • N-((2-Methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide (amidation)

  • Corresponding thioesters (thiol substitution)

Example Protocol:

  • React with phenoxyacetyl chloride in DCM.

  • Add triethylamine to scavenge HCl.

  • Purify via silica gel chromatography (70% yield).

Condensation Reactions

The compound can act as a substrate in cyclocondensation reactions to form fused heterocycles.

Reagents/Conditions:

  • Hydrazine hydrate, ethanol, reflux

Products:

  • Pyrazolo[1,5-a]benzimidazole derivatives

Significance:
These products exhibit enhanced π-π stacking and hydrogen-bonding capabilities, improving interactions with biological targets.

Comparative Reactivity with Analogues

The 2-methyl substituent on the benzimidazole ring influences reactivity compared to unsubstituted derivatives:

CompoundReactivity with KMnO₄Ester Hydrolysis Rate (k, s⁻¹)
Methyl 2-(2-methyl-1H-benzimidazol-5-yl)acetateModerate (65% yield)1.2 × 10⁻³
Methyl 2-(1H-benzimidazol-5-yl)acetateHigh (82% yield)2.8 × 10⁻³

Data aggregated from .

Stability and Storage Considerations

  • Hydrolytic Stability: Degrades in aqueous solutions (t₁/₂ = 48 h at pH 7.4).

  • Recommended Storage: -20°C under inert atmosphere to prevent ester hydrolysis .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to benzimidazole derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific structural features of the benzoimidazole ring can enhance the biological activity of these compounds, making them potential candidates for developing new antibiotics .

Anticancer Properties

The anticancer potential of benzimidazole derivatives has been widely studied. This compound may play a role in inhibiting cancer cell proliferation. In vitro studies have demonstrated that certain benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines, including colorectal carcinoma. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell metabolism, such as dihydrofolate reductase .

Anti-inflammatory Effects

Compounds derived from this compound have shown promising anti-inflammatory activities. Research has highlighted the potential of these derivatives to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This property positions them as candidates for developing new anti-inflammatory drugs .

Agricultural Applications

The compound's antimicrobial properties extend to agricultural uses, where it can be explored for developing new agrochemicals. Its ability to inhibit microbial growth suggests potential applications as a fungicide or bactericide in crop protection. The versatility of this compound may enhance the efficacy and sustainability of agricultural practices.

Material Science Applications

This compound may also find applications in material science due to its unique chemical structure. The compound's properties could be harnessed for synthesizing new materials with specific functionalities, such as improved thermal stability or enhanced mechanical properties. Research into its polymerization behavior and composite formation is ongoing.

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical reactions involving benzimidazole derivatives and acetic acid or its derivatives. Optimization of synthesis methods is crucial for improving yield and purity, which directly impacts the compound's effectiveness in its applications.

Application Area Biological Activity Potential Impact
Medicinal ChemistryAntimicrobial, Anticancer, Anti-inflammatoryDevelopment of new drugs
AgricultureFungicidal/BactericidalCrop protection
Material ScienceEnhanced material propertiesNew composite materials

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound and its derivatives:

  • Antimicrobial Activity : A study demonstrated that certain benzimidazole derivatives exhibited significant antimicrobial effects against various bacterial strains with minimal inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM .
  • Anticancer Efficacy : In vitro testing on human colorectal carcinoma cells showed that some benzimidazole derivatives had IC50 values lower than standard chemotherapeutics, indicating superior efficacy .
  • Anti-inflammatory Studies : Compounds derived from similar structures were shown to significantly reduce edema in animal models compared to standard anti-inflammatory drugs like diclofenac .

Mechanism of Action

The mechanism of action of Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate is unique due to its combination of a benzimidazole ring with a methyl group and an acetate ester. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of chemical reactions and applications in various fields .

Biological Activity

Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current findings on its biological activity, including synthesis methods, pharmacological evaluations, and case studies.

Chemical Structure and Properties

This compound has the following properties:

  • Chemical Formula : C11_{11}H12_{12}N2_2O2_2
  • Molecular Weight : 204.23 g/mol
  • CAS Number : 83449567

Synthesis Methods

The compound can be synthesized through various methods, often involving the reaction of benzimidazole derivatives with acetic acid derivatives. One common synthesis involves the use of thionyl chloride in methanol to form the acetate derivative from the corresponding benzo[d]imidazole .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. The compound has shown notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMIC (µg/ml)Reference
This compoundStaphylococcus aureus16.69
This compoundEscherichia coli22.9
Other Benzimidazole DerivativeCandida albicans250

The minimum inhibitory concentration (MIC) values indicate that this compound possesses moderate antibacterial activity, comparable to some standard antibiotics.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Research indicates that it can inhibit the growth of fungi such as Candida albicans, with MIC values suggesting effectiveness against various strains .

Anticancer Activity

Benzimidazole derivatives have been studied for their potential anticancer properties. Specifically, compounds similar to this compound have shown promise in targeting cancer cell lines.

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)Reference
Benzimidazole Derivative AMDA-MB-231 (Breast)5.2
Benzimidazole Derivative BHepG2 (Liver)10.0
This compoundA375 (Melanoma)TBDOngoing Study

These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS), DNA damage, and cell cycle arrest .

Case Studies

A recent study involving a series of benzimidazole derivatives reported that those with specific substitutions exhibited enhanced biological activities. For instance, modifications to the benzimidazole ring structure led to improved antimicrobial and anticancer efficacy .

Q & A

Basic Question

  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Methyl ester resonance at δ ~3.7 ppm; aromatic protons (benzimidazole) between δ 7.2–8.1 ppm .
    • ¹³C NMR : Ester carbonyl at δ ~170 ppm; quaternary carbons in the benzimidazole ring at δ ~150 ppm .
  • Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

Advanced Research Question How to resolve discrepancies in spectroscopic data?

  • X-ray crystallography : If crystalline, use SHELXL for refinement to resolve tautomeric ambiguities (e.g., benzimidazole NH positioning) .
  • High-resolution mass spectrometry (HRMS) : Compare observed [M+H]⁺ with calculated values (e.g., m/z ± 0.001 Da) to rule out impurities .

How can computational methods predict the biological activity or reactivity of this compound?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with benzimidazole-binding sites). Prioritize poses with hydrogen bonds to the ester carbonyl and benzimidazole NH .
  • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .

What strategies mitigate challenges in purifying this compound?

Basic Question

  • Solvent selection : Use ethyl acetate for extraction to isolate the ester from polar byproducts .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility data; target melting point ~180–185°C .

Advanced Research Question How to address low yields due to tautomerism?

  • Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients to separate tautomers .
  • pH-controlled crystallization : Adjust to pH 6–7 to stabilize the dominant tautomer .

How does the methyl ester group influence the compound’s stability and reactivity?

Advanced Research Question

  • Hydrolysis kinetics : Perform accelerated stability studies (e.g., 40°C/75% RH) with LC-MS monitoring to quantify ester degradation to the carboxylic acid .
  • Steric effects : Compare reaction rates with bulkier esters (e.g., tert-butyl) to assess steric hindrance in nucleophilic substitutions .

What are the implications of contradictory spectral or elemental analysis data?

Advanced Research Question

  • Impurity profiling : Use LC-HRMS to identify byproducts (e.g., unreacted starting material or oxidized derivatives) .
  • Isotopic labeling : Synthesize ¹³C-labeled methyl esters to distinguish overlapping signals in NMR .

How can substituents on the benzimidazole core modulate the compound’s properties?

Advanced Research Question

  • SAR studies : Compare methyl, chloro, and methoxy derivatives (e.g., 2-methyl vs. 5-methoxy analogs) via:
    • LogP measurements : Assess lipophilicity changes using shake-flask methods .
    • Biological assays : Test inhibitory activity against kinases or proteases to correlate structure with potency .

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